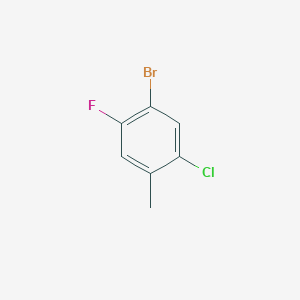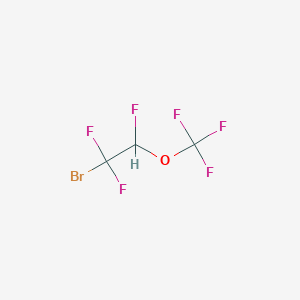
1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane is a fluorinated organic compound with the molecular formula C3HBrF6O. It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
The synthesis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol with a brominating agent such as phosphorus tribromide (PBr3) or bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to ensure the selective formation of the desired product .
Chemical Reactions Analysis
1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups, leading to the formation of corresponding substituted products.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol.
Scientific Research Applications
1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: It is explored for its potential use in the development of novel drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms contribute to its reactivity and binding affinity, allowing it to modulate the activity of specific biological pathways. The trifluoromethoxy group enhances its lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane can be compared with other fluorinated compounds such as:
1-Bromo-2-(trifluoromethoxy)ethane: Similar in structure but lacks the additional fluorine atoms, resulting in different reactivity and applications.
1,1,2-Trifluoro-2-(trifluoromethoxy)ethanol: The hydroxyl group in place of the bromine atom makes it more suitable for certain chemical transformations.
2-Bromoethyl trifluoromethyl ether: Another related compound with distinct properties and uses in organic synthesis.
Properties
IUPAC Name |
1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrF6O/c4-2(6,7)1(5)11-3(8,9)10/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLXAVKTUMSCKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrF6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382622 |
Source


|
| Record name | 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2356-55-0 |
Source


|
| Record name | 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
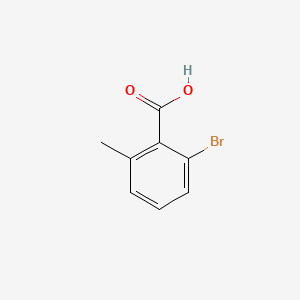

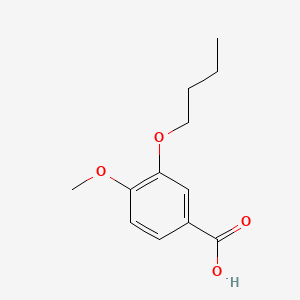
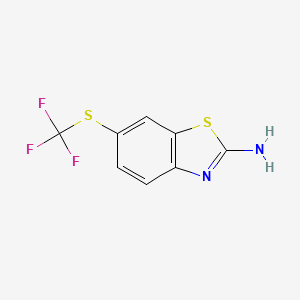


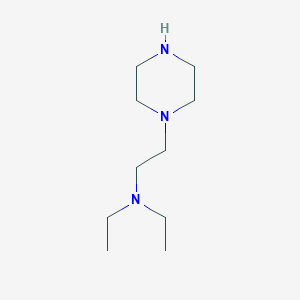

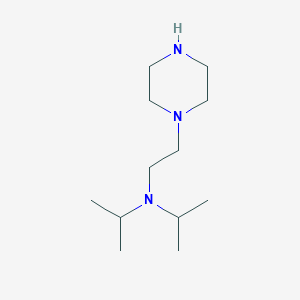
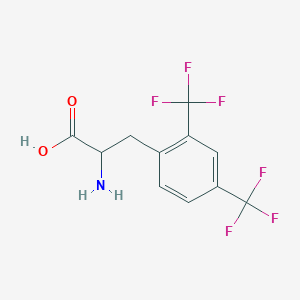

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)

